bis(4-methylphenyl)iodanium;hydrogen sulfate
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Overview
Description
Bis(4-methylphenyl)iodanium;hydrogen sulfate is an organoiodine compound with the molecular formula C14H15IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, with a hydrogen sulfate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium;hydrogen sulfate typically involves the reaction of iodine with 4-methylphenyl derivatives under oxidative conditions. One common method includes the use of 4-methylphenyl iodide and an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable acid like sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired iodonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)iodanium;hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodine atom is further oxidized.
Reduction: The compound can be reduced to form lower oxidation state iodine compounds.
Substitution: It is involved in substitution reactions where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodine compounds, while reduction can produce iodides or other lower oxidation state products. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Bis(4-methylphenyl)iodanium;hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl)iodanium;hydrogen sulfate involves the interaction of the iodonium ion with various molecular targets. The iodine atom in the compound can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the iodonium ion serves as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
Bis(4-methylphenyl)iodanium;hydrogen sulfate is unique due to the presence of 4-methylphenyl groups, which impart specific reactivity and properties to the compound. Compared to other iodonium salts, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-iodine bonds with high selectivity and efficiency.
Properties
CAS No. |
14554-95-1 |
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Molecular Formula |
C14H15IO4S |
Molecular Weight |
406.24 g/mol |
IUPAC Name |
bis(4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14I.H2O4S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-5(2,3)4/h3-10H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
MUPVFMYPIYLTGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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